molecular formula C18H41N2O5P B009253 N-(2-Aminoethyl)palmitamide phosphate CAS No. 100021-82-7

N-(2-Aminoethyl)palmitamide phosphate

Cat. No.: B009253
CAS No.: 100021-82-7
M. Wt: 396.5 g/mol
InChI Key: XORGSWPUTFUITJ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)palmitamide phosphate is an organophosphorus compound characterized by a palmitamide (C16 saturated fatty acid amide) backbone linked to a 2-aminoethyl group and a phosphate moiety. Its molecular formula is C₁₈H₃₈N₂O₄P (estimated based on structural analogs), with a molecular weight of approximately 392.5 g/mol.

Properties

CAS No.

100021-82-7

Molecular Formula

C18H41N2O5P

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-aminoethyl)hexadecanamide;phosphoric acid

InChI

InChI=1S/C18H38N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17-16-19;1-5(2,3)4/h2-17,19H2,1H3,(H,20,21);(H3,1,2,3,4)

InChI Key

XORGSWPUTFUITJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O

Other CAS No.

100021-82-7

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Aminoethyl)stearamide Phosphate

Key Differences :

  • Alkyl Chain Length : Stearamide (C18) vs. palmitamide (C16), resulting in a longer hydrophobic tail.
  • Molecular Formula : C₂₀H₄₂N₂O₅P₃ (as reported for stearamide phosphate) vs. C₁₈H₃₈N₂O₄P for palmitamide phosphate .
  • Physicochemical Properties :
    • Higher molecular weight (424.55 g/mol for stearamide phosphate).
    • Increased melting/boiling points due to longer alkyl chain.

Applications : Both compounds may serve as surfactants or lipid-based carriers, but the stearamide derivative’s extended chain could enhance lipid bilayer integration .

Bis(2-aminoethyl)amine Derivatives

Example: Bis(2-aminoethyl)amine-thiourea derivatives. Structural Contrasts:

  • Backbone : Thiourea or urea spacers instead of a phosphate group.
  • Functionality : Primarily act as transmembrane transporters or synthetic receptors for ions (e.g., bicarbonate, sulfate) .

Research Findings :

  • These derivatives exhibit moderate cytotoxicity in vitro, suggesting caution in therapeutic use compared to the more stable palmitamide phosphate .

Organophosphorus Compounds with Aminoethyl Groups

Examples :

  • Nonyl S-2-diisopropylaminoethyl ethylphosphonothioate (): Contains a phosphonothioate ester and diisopropylaminoethyl group.
  • Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (): Features a phosphonamidate backbone.

Comparison :

Property N-(2-Aminoethyl)palmitamide Phosphate Organophosphorus Analogs (e.g., )
Functional Groups Phosphate, amide, aminoethyl Phosphonothioate/phosphonamidate, alkyl amines
Stability High (amide and phosphate stability) Variable; some hydrolytically unstable
Applications Biochemical tools, drug delivery Pesticides, nerve agents (e.g., sarin analogs)

Cosmetic Additives with Palmitamide Moieties

Example : CETYL-PO HYDROXYETHYL PALMITAMIDE ().
Differences :

  • Functional Groups: Hydroxyethyl instead of aminoethyl; lacks phosphate.

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